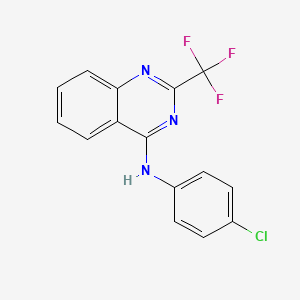![molecular formula C13H11BrN2OS B5569915 5-bromo-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide](/img/structure/B5569915.png)
5-bromo-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide: is an organic compound that belongs to the class of pyridine carboxamides It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a methylsulfanyl group attached to the phenyl ring
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new ligands for coordination chemistry.
Biology:
- Investigated for its potential as a pharmacophore in drug discovery.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
- Evaluated for its ability to modulate specific biological pathways.
Industry:
- Utilized in the development of advanced materials, including polymers and nanomaterials.
- Applied in the synthesis of specialty chemicals and intermediates for various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide typically involves the following steps:
Bromination: The starting material, pyridine-3-carboxamide, is brominated at the 5-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Coupling Reaction: The brominated intermediate is then coupled with 3-(methylsulfanyl)aniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder or tin(II) chloride.
Substitution: The bromine atom can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, tin(II) chloride.
Substitution: Amines, thiols, alkoxides.
Major Products:
Oxidation: Sulfoxide, sulfone.
Reduction: Amine.
Substitution: Corresponding substituted derivatives.
作用機序
The mechanism of action of 5-bromo-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methylsulfanyl groups play a crucial role in binding to these targets, thereby modulating their activity. The compound may exert its effects through various pathways, including inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of gene expression.
類似化合物との比較
- 5-chloro-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide
- 5-fluoro-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide
- 5-iodo-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide
Comparison:
- Uniqueness: The presence of the bromine atom at the 5-position of the pyridine ring distinguishes 5-bromo-N-[3-(methylsulfanyl)phenyl]pyridine-3-carboxamide from its analogs. This substitution can significantly influence the compound’s reactivity, binding affinity, and overall biological activity.
- Reactivity: Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound a versatile intermediate for further chemical modifications.
- Biological Activity: The specific substitution pattern can affect the compound’s interaction with biological targets, potentially leading to differences in therapeutic efficacy and safety profiles.
特性
IUPAC Name |
5-bromo-N-(3-methylsulfanylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2OS/c1-18-12-4-2-3-11(6-12)16-13(17)9-5-10(14)8-15-7-9/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUCTFVNWJXAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B5569844.png)

![1-[(1,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5569856.png)
![N-[(3S*,4R*)-1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5569866.png)

![8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569883.png)
![(1R*,5R*)-3-(methylsulfonyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5569891.png)
![2-benzyl-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B5569893.png)
![2-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5569905.png)
![(E)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]fluoren-9-imine](/img/structure/B5569911.png)
![2-methyl-4-[3-({4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5569922.png)
![methyl 4-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5569924.png)

![4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5569930.png)
